molecular formula C11H19N5NaO14P3 B12323968 Sodium;[[[5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

Sodium;[[[5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

Cat. No.: B12323968
M. Wt: 561.21 g/mol
InChI Key: FSMRTZAMTMQMEF-UHFFFAOYSA-M
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Description

Sodium;[[[5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, hydroxyl, and phosphate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;[[[5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate typically involves multi-step organic synthesis. The process begins with the preparation of the purine base, followed by the attachment of the ribose sugar and subsequent phosphorylation steps. Common reagents used in these steps include phosphoric acid, sodium hydroxide, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Sodium;[[[5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The amino and hydroxyl groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: The phosphate groups can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, often involving controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Sodium;[[[5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Plays a role in nucleotide metabolism and is used in studies of DNA and RNA synthesis.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.

Mechanism of Action

The mechanism of action of Sodium;[[[5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. Its phosphate groups play a crucial role in these interactions, often participating in phosphorylation and dephosphorylation reactions.

Comparison with Similar Compounds

Similar Compounds

    Adenosine triphosphate (ATP): Shares structural similarities with the phosphate groups and ribose sugar.

    Guanosine monophosphate (GMP): Similar purine base and phosphate groups.

    Cytidine diphosphate (CDP): Contains similar phosphate groups and ribose sugar.

Uniqueness

Sodium;[[[5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate is unique due to its specific combination of functional groups and its potential applications in various scientific fields. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H19N5NaO14P3

Molecular Weight

561.21 g/mol

IUPAC Name

sodium;[[[5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C11H20N5O14P3.Na/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(28-10)2-27-32(23,24)30-33(25,26)29-31(20,21)22;/h3-4,6-7,9-10,17-18H,2H2,1H3,(H,23,24)(H,25,26)(H3,12,13,14)(H2,20,21,22);/q;+1/p-1

InChI Key

FSMRTZAMTMQMEF-UHFFFAOYSA-M

Canonical SMILES

CN1C=[N+](C2=C1C(N=C(N2)N)[O-])C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+]

Origin of Product

United States

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